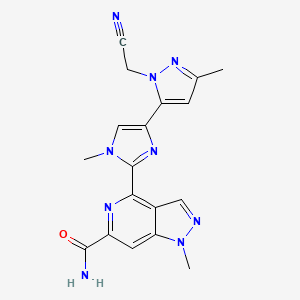

NusB-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NusB-IN-1 is a highly effective bacterial ribosomal RNA synthesis inhibitor. It is administered orally and exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Preparation Methods

The synthesis of NusB-IN-1 involves a ligand-based drug design approach. The structure of NusB was extracted from the crystal structure of the NusB/NusE complex, and the ligand-based models, including pharmacophore models and 3D quantitative structure-activity relationship (QSAR) models, were used for virtual screening . The starting material, 4-hydroxybenzyl cyanide, is used in the synthesis process, and the reaction conditions involve imine formation and subsequent filtration .

Chemical Reactions Analysis

NusB-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Scientific Research Applications

NusB-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study protein-protein interactions and bacterial transcription mechanisms . In biology, it helps in understanding the role of NusB and NusE in bacterial RNA synthesis . In medicine, this compound is being explored as a potential treatment for infections caused by multidrug-resistant bacteria, including MRSA and VRSA . In the industry, it is used in the development of new antimicrobial agents with novel mechanisms of action .

Mechanism of Action

NusB-IN-1 exerts its effects by inhibiting the interaction between the bacterial transcription factors NusB and NusE. This inhibition disrupts the formation of the Nus factor complex, which is essential for the expression of ribosomal RNA and the prevention of Rho-dependent transcription termination . By targeting this interaction, this compound effectively halts bacterial RNA synthesis and impairs bacterial growth .

Comparison with Similar Compounds

NusB-IN-1 is unique compared to other similar compounds due to its specific targeting of the NusB-NusE interaction. Similar compounds include other nusbiarylins, which also inhibit bacterial transcription by targeting protein-protein interactions . this compound exhibits preferred antibacterial activity against Staphylococcus aureus strains, including MRSA, with minimum inhibitory values as low as 8 μg/mL . This specificity and potency make this compound a promising candidate for the development of new antimicrobial agents.

Properties

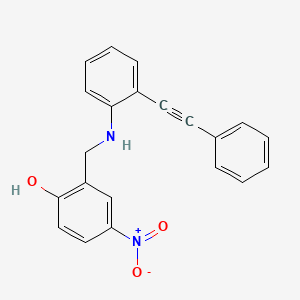

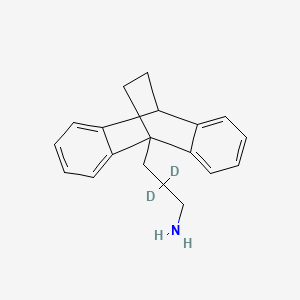

Molecular Formula |

C21H16N2O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-nitro-2-[[2-(2-phenylethynyl)anilino]methyl]phenol |

InChI |

InChI=1S/C21H16N2O3/c24-21-13-12-19(23(25)26)14-18(21)15-22-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-14,22,24H,15H2 |

InChI Key |

WEFCQZIWGCGFIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NCC3=C(C=CC(=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)

![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)